2,2-dimethyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide
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Overview
Description
2,2-dimethyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pentafluorophenyl group attached to the nitrogen atom of the propanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,3,4,5,6-pentafluoroaniline+2,2-dimethylpropanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives of the pentafluorophenyl group.
Scientific Research Applications
2,2-dimethyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-(3-methylphenyl)propanamide
- 2,2-dimethyl-N-phenylpropanamide
- N,N-dimethylpropanamide
Uniqueness
2,2-dimethyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C11H10F5NO |
---|---|
Molecular Weight |
267.19 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2,3,4,5,6-pentafluorophenyl)propanamide |
InChI |
InChI=1S/C11H10F5NO/c1-11(2,3)10(18)17-9-7(15)5(13)4(12)6(14)8(9)16/h1-3H3,(H,17,18) |
InChI Key |
UYEKASRBFIRSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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